3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one
Description
Properties
IUPAC Name |
2-methyl-4-methylidene-3-propan-2-yl-1,2-oxazolidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5(2)7-6(3)8(10)11-9(7)4/h5,7H,3H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHIHYMJDYSGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=C)C(=O)ON1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467474 | |
| Record name | 5-Isoxazolidinone, 2-methyl-4-methylene-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880480-25-1 | |
| Record name | 5-Isoxazolidinone, 2-methyl-4-methylene-3-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis of MZ-6
The preparation of MZ-6 follows a two-step sequence starting with the formation of a phosphorylated intermediate, 4-diethoxyphosphoryl-3-isopropyl-2-methylisoxazolidin-5-one. In the first step, 2-diethoxyphosphoryl-4-methyl-2-pentanoic acid reacts with N-methylhydroxylamine hydrochloride under basic conditions. This reaction proceeds via nucleophilic substitution, yielding the phosphorylated isoxazolidinone intermediate.
The second step involves HWE olefination, where the intermediate acts as a reagent for formaldehyde. Sodium hydride (NaH) is employed as a base in tetrahydrofuran (THF) to deprotonate the phosphoryl group, generating a reactive ylide. This ylide undergoes olefination with formaldehyde, resulting in the formation of the exocyclic methylene group characteristic of MZ-6.
Table 1: Reaction Conditions for MZ-6 Synthesis
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | N-Methylhydroxylamine HCl, NaHCO₃, EtOH | Reflux | 24 | 78 |
| 2 | Formaldehyde, NaH, THF | 0°C → RT | 2 | 65 |
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base critically impacts the efficiency of the HWE reaction. THF is preferred due to its ability to stabilize the ylide intermediate, while NaH ensures complete deprotonation of the phosphoryl group. Alternative bases such as potassium tert-butoxide (t-BuOK) were tested but resulted in lower yields (≤50%) due to side reactions.
Temperature Control
Maintaining a low temperature (0°C) during ylide formation prevents premature decomposition. Gradual warming to room temperature facilitates the olefination step without compromising the integrity of the methylene group.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of MZ-6 was confirmed using ¹H and ¹³C NMR. Key spectral features include:
Table 2: Elemental Analysis of MZ-6
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 58.82 | 58.75 |
| H | 7.84 | 7.80 |
| N | 6.86 | 6.82 |
Comparative Analysis with Alternative Methods
HWE vs. Traditional Lactone Synthesis
Conventional methods for α-methylene-γ-lactone synthesis often rely on laborious isolation from plant sources or multistep cyclization reactions. The HWE approach offers superior regioselectivity and scalability, enabling gram-scale production of MZ-6 with minimal purification.
Nitrogen-Containing Analogs
Scalability and Industrial Applicability
Chemical Reactions Analysis
Types of Reactions
3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
MZ-6 features a unique α-methylene-γ-lactone structure, which is known for its reactivity with sulfhydryl groups in proteins. The synthesis of MZ-6 typically involves the reaction of allyl bromide derivatives with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide under reflux conditions, yielding a compound that exhibits significant biological activity .
MZ-6 has been primarily investigated for its anticancer properties. The compound has demonstrated considerable cytotoxicity against various cancer cell lines, including:
- Breast Cancer : MCF-7 and MDA-MB-231 cells
- Other Cancers : Glioblastoma, melanoma, gastric cancer, leukemia, and more .
Anticancer Research
MZ-6 has shown promise in various preclinical studies:
-
Cytotoxicity Studies : In vitro assays revealed that MZ-6 exhibited half-maximal inhibitory concentration (IC50) values ranging from 4.5 to 9.5 μM against breast cancer cell lines .
Compound IC50 (μM) Cell Line MZ-6 4.5 - 9.5 MCF-7 MZ-6 3.5 - 8.0 MDA-MB-231 - Anti-Metastatic Potential : Compared to parthenolide, another compound with similar structures, MZ-6 showed comparable efficacy in suppressing migration in less aggressive cell lines while having a reduced effect on more aggressive ones like MDA-MB-231 .
Case Studies
Several studies have documented the effects of MZ-6 on cancer cells:
- Study on Breast Cancer Cells : A study found that both MZ-6 and parthenolide significantly reduced the viability of MCF-7 and MDA-MB-231 cells, with MZ-6 being particularly effective at inducing apoptosis through ROS generation .
- Comparative Analysis with Other Compounds : In comparative studies with other methyleneisoxazolidinones like MZ-14, while MZ-6 was less cytotoxic than MZ-14, it exhibited a stronger radiosensitizing effect when combined with X-ray treatment .
Broader Scientific Applications
Beyond oncology, MZ-6 has potential applications in:
Mechanism of Action
The mechanism of action of 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
- Synthetic Advantages : MZ-6’s two-step synthesis from commercially available reagents makes it more feasible for clinical development than PTL, which requires laborious plant extraction .
- Selective Toxicity: MZ-6’s apoptotic effects are selective for cancer cells, sparing normal cells at therapeutic doses .
- Oxidative Stress : Elevated malondialdehyde levels in MCF-7 cells treated with MZ-6 suggest a unique pro-oxidant mechanism, distinct from PTL .
Biological Activity
3-Isopropyl-2-methyl-4-methyleneisoxazolidin-5-one, commonly referred to as MZ-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of MZ-6, exploring its mechanisms of action, therapeutic potential, and comparative efficacy against other compounds.
Chemical Structure and Synthesis
MZ-6 is characterized by its unique α-methylene-γ-lactone structure, which is known for its reactivity with sulfhydryl groups in proteins, potentially leading to significant biological effects. The synthesis of MZ-6 involves the reaction of allyl bromide derivatives with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux conditions.
The biological activity of MZ-6 is primarily attributed to its interaction with specific molecular targets within cells. The compound can modulate the activity of enzymes and receptors, leading to various biological effects such as apoptosis and inhibition of cell migration. It has been shown to down-regulate key proteases like metalloproteinase-9 and urokinase plasminogen activator, which are involved in cancer cell metastasis .
Anticancer Properties
MZ-6 has demonstrated considerable cytotoxicity against various cancer cell lines, including breast cancer MCF-7 and MDA-MB-231 cells. In vitro studies revealed that MZ-6 and parthenolide (a related compound) exhibited similar levels of cytotoxicity against these cell lines. However, MZ-6 was particularly noted for its anti-invasive properties, significantly suppressing the migration of MCF-7 cells while having less effect on the more aggressive MDA-MB-231 cells .
Apoptosis Induction
Research indicates that MZ-6 induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) generation and altering mitochondrial membrane potential. The compound's ability to induce late-stage apoptosis was confirmed through assays measuring live and apoptotic cell populations .
Comparison with Other Compounds
In comparative studies, MZ-6 was evaluated alongside other methyleneisoxazolidinones such as MZ-14. While both compounds showed antiproliferative effects, MZ-6 was found to be less cytotoxic than MZ-14 but exhibited a stronger radiosensitizing effect when combined with X-ray treatment . This suggests that while it may be less effective at inducing direct cytotoxicity, it could enhance the efficacy of conventional therapies.
Case Studies
Q & A
Q. What are the established synthetic routes for 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one, and how are reaction conditions optimized?
The compound is synthesized via a two-step sequence: (1) reaction of 2-diethoxyphosphoryl-4-methyl-2-pentanoic acid with N-methylhydroxylamine hydrochloride to form a Horner-Wadsworth-Emmons reagent, followed by (2) olefination with formaldehyde. Optimization involves controlling stoichiometry (1:1.1 molar ratio for formaldehyde) and purification via recrystallization. Purity is confirmed by H/C NMR and elemental analysis .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structural identity of this compound?
H NMR (proton environment analysis), C NMR (carbon backbone verification), and elemental analysis (C/H/N/O quantification) are critical. For example, NMR peaks at δ 4.5–5.5 ppm confirm methylene groups, while elemental analysis ensures ≥98% purity. Mass spectrometry (not explicitly cited) is recommended for molecular ion validation .
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
Use chemical-resistant gloves (tested per EN 374), eye protection, and fume hoods to avoid inhalation. Post-handling, wash hands thoroughly and store in airtight containers away from moisture. Contaminated gloves should be cleaned before reuse .
Advanced Research Questions
Q. How can X-ray crystallography be applied to determine the stereochemical configuration of this compound?
Single-crystal X-ray diffraction (using SHELXL or ORTEP-III) resolves bond angles, torsion angles, and spatial arrangement of the isopropyl and methyl groups. Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances crystal quality. Data refinement with SHELXTL software validates stereochemistry .
Q. What mechanistic insights explain the regioselectivity observed in the Horner-Wadsworth-Emmons olefination step during its synthesis?
The phosphonate reagent acts as a stabilized ylide, favoring E-selective olefination due to steric hindrance from the isopropyl group. Computational modeling (DFT calculations) can predict transition-state geometries, while P NMR monitors intermediate formation .
Q. What computational chemistry approaches are suitable for predicting the reactivity and electronic properties of this isoxazolidinone derivative?
Density Functional Theory (DFT) using B3LYP/6-31G* basis sets models HOMO-LUMO gaps and electrophilic sites. Molecular dynamics simulations assess solvent interactions (e.g., DMSO vs. ethanol) for solubility predictions .
Q. How should researchers design experiments to evaluate the compound's biological activity while controlling for solvent effects and cytotoxicity artifacts?
Use in vitro assays (e.g., MTT or Annexin V staining) with solvent controls (e.g., DMSO ≤0.1%). Dose-response curves (0.1–100 µM) and caspase-3/7 activation assays validate apoptosis-specific effects. Cell lines with high metabolic activity (e.g., HeLa) enhance sensitivity .
Q. What methodologies are recommended for resolving contradictions between spectroscopic data and crystallographic results in structural determination?
Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm coupling patterns. If crystallographic data conflicts (e.g., bond lengths), re-examine crystal packing effects or refine models with higher-resolution data (≤1.0 Å). Multi-technique consensus (IR, Raman) resolves ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
